1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
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Overview
Description
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a borylation reaction using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can lead to the formation of piperidine derivatives with altered functional groups.
Scientific Research Applications
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can interact with various receptors or enzymes. The methylsulfonyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)piperidine: Lacks the dioxaborolane moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: Lacks the methylsulfonyl group.
1-(Methylsulfonyl)-4-bromopiperidine: Contains a bromine atom instead of the dioxaborolane group.
Uniqueness
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is unique due to the presence of both the methylsulfonyl and dioxaborolane groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H24BNO4S |
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Molecular Weight |
289.20 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
InChI |
InChI=1S/C12H24BNO4S/c1-11(2)12(3,4)18-13(17-11)10-6-8-14(9-7-10)19(5,15)16/h10H,6-9H2,1-5H3 |
InChI Key |
GEDWBXKMPKLNNS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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